molecular formula C12H12O4 B11884055 Methyl 5-ethoxybenzofuran-2-carboxylate

Methyl 5-ethoxybenzofuran-2-carboxylate

Cat. No.: B11884055
M. Wt: 220.22 g/mol
InChI Key: YGEVWKWABVDIDW-UHFFFAOYSA-N
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Description

Methyl 5-ethoxybenzofuran-2-carboxylate is a benzofuran derivative featuring a 5-ethoxy (-OCH₂CH₃) substituent on the benzofuran core and a methyl ester (-COOCH₃) at position 2. The benzofuran scaffold is a bicyclic aromatic system with a fused furan ring, which is widely explored in medicinal and materials chemistry due to its structural rigidity and electronic properties.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-ethoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-3-15-9-4-5-10-8(6-9)7-11(16-10)12(13)14-2/h4-7H,3H2,1-2H3

InChI Key

YGEVWKWABVDIDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethoxybenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxy-5-ethoxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-ethoxybenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-ethoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of Methyl 5-ethoxybenzofuran-2-carboxylate include compounds with modifications at position 5 (substituent type) and position 2 (ester group). Notable examples are:

Compound Name Substituent (Position 5) Ester Group (Position 2) Molecular Weight (g/mol) Key Features
This compound Ethoxy (-OCH₂CH₃) Methyl (-COOCH₃) 220.22 High lipophilicity, moderate steric hindrance
Methyl 5-methoxybenzofuran-2-carboxylate Methoxy (-OCH₃) Methyl (-COOCH₃) 206.19 Increased polarity, lower solubility in non-polar solvents
Ethyl 5-bromobenzofuran-2-carboxylate Bromo (-Br) Ethyl (-COOCH₂CH₃) 269.10 Planar structure, pharmacological activity
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-... Chlorobenzyloxy 2-Methoxyethyl 378.82 Enhanced steric bulk, potential for targeted binding

Physicochemical Properties

  • Lipophilicity : The ethoxy group in this compound increases lipophilicity (logP ≈ 2.8) compared to the methoxy analog (logP ≈ 2.2), favoring membrane permeability.
  • Solubility : Ethoxy substitution reduces aqueous solubility relative to polar groups (e.g., -OH or -COOH) but improves compatibility with organic solvents .
  • Planarity : Ethyl 5-bromobenzofuran-2-carboxylate exhibits a planar structure due to minimal steric hindrance from the bromo substituent, which may enhance crystallinity and π-π stacking interactions .

Pharmacological and Chemical Reactivity

  • Bioactivity : Ethyl 5-bromobenzofuran-2-carboxylate has demonstrated antimicrobial and anti-inflammatory properties, attributed to the electron-withdrawing bromo group enhancing receptor interactions .
  • Metabolic Stability : The ethoxy group in this compound may confer resistance to oxidative metabolism compared to methoxy analogs, prolonging half-life in vivo.
  • Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, but the ethoxy group’s electron-donating effect may slow hydrolysis relative to electron-deficient analogs .

Biological Activity

Methyl 5-ethoxybenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Synthesis and Structure

This compound can be synthesized through various methods involving the reaction of benzofuran derivatives with ethyl or methoxycarbonyl groups. The structural characteristics of this compound contribute to its biological activity, particularly in terms of how substituents on the benzofuran moiety influence its pharmacological properties.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that the compound can induce cell cycle arrest and apoptosis in malignant cells. For instance, compounds with similar structures have shown IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent activity against cancer cell lines such as MDA-MB-231 and HeLa .

Table 1: Antiproliferative Activity of this compound and Related Compounds

CompoundCell LineIC50 (nM)
This compoundMDA-MB-2311–10
Analog Compound AHeLa5–15
Analog Compound BHepG220–30

The mechanism by which this compound exerts its anticancer effects primarily involves the following pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is associated with alterations in cyclin B and cdc2 expression . This arrest prevents cells from progressing through mitosis, effectively halting proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased reactive oxygen species (ROS) production, which is known to trigger apoptotic pathways in cancer cells .
  • Inhibition of Tubulin Polymerization : Similar benzofuran derivatives have demonstrated the ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Case Study 1 : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 nM. Flow cytometry analysis confirmed G2/M phase arrest and increased apoptosis markers.
  • Case Study 2 : Another investigation focused on hepatocellular carcinoma cells treated with this compound showed a dose-dependent decrease in cell proliferation and an increase in ROS levels, suggesting a robust mechanism for inducing cell death.

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